7-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine class of compounds. This compound is characterized by a fused imidazole and pyridine ring system, which contributes to its diverse pharmacological properties. The presence of the chlorine atom at the 7-position and the methyl group at the 1-position are significant for its biological activity, making it a subject of interest in medicinal chemistry.
The compound can be classified as a nitrogen-containing heterocycle, specifically an imidazo[4,5-b]pyridine derivative. It has been synthesized and studied for its potential applications in various therapeutic areas, including cancer treatment and antimicrobial activity. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit promising biological activities, such as antitubercular and anticancer effects .
The synthesis of 7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine typically involves several key steps:
These synthetic pathways are advantageous due to their efficiency and ability to yield high purities with minimal environmental impact.
7-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine participates in various chemical reactions:
The mechanism of action for 7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with biological targets:
The precise molecular interactions often involve hydrogen bonding and π-stacking with target proteins.
The physical and chemical properties of 7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine include:
These properties are crucial for understanding its behavior in biological systems and during formulation development.
7-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine has several notable applications:
The imidazo[4,5-b]pyridine scaffold serves as a privileged structural motif in medicinal chemistry due to its versatile hydrogen-bonding capacity, aromatic character, and metabolic stability. This bicyclic heterocycle consists of a pyridine ring fused with an imidazole ring, creating an electron-rich system that facilitates π-stacking interactions and targeted binding to biological macromolecules . Its significance is exemplified in 7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine, where strategic substitutions enhance drug-like properties. The chlorine atom at position 7 increases electrophilic reactivity for nucleophilic aromatic substitution, enabling facile derivatization, while the methyl group at N1 modulates lipophilicity and steric bulk [4] [9].
This scaffold’s thermal stability and planar conformation allow optimal integration into kinase inhibitor pharmacophores. For example, imidazo[4,5-b]pyridine derivatives exhibit sub-nanomolar inhibitory activity against TrkA kinase, a therapeutic target in oncology. The scaffold’s rigidity positions key substituents for complementary interactions with kinase hinge regions, as validated by protein-ligand co-crystallography studies [3] . Additionally, its balanced log P (1.5–2.5) and moderate aqueous solubility (>100 μM) enable favorable pharmacokinetic profiles, as observed in Trk inhibitors with oral bioavailability exceeding 17% in preclinical models [3].
Table 1: Key Physicochemical Properties of 7-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₆ClN₃ | Defines atomic composition and molecular weight (167.60 g/mol) |
Hydrogen Bond Acceptors | 3 (N atoms) | Facilitates target binding via H-bonding |
Hydrogen Bond Donors | 0 | Enhances membrane permeability |
log P (Estimated) | 2.1 ± 0.3 | Optimizes lipophilicity for cellular uptake |
Aqueous Solubility | >100 μM | Supports oral bioavailability |
Aromatic Character | Planar bicyclic system | Enables π-stacking with protein aromatic residues |
Imidazo[4,5-b]pyridines function as bioisosteres of purines by mimicking the hydrogen-bonding patterns and geometric features of adenine. This bioisosterism is central to their biological activity, as they competitively bind purine-recognizing enzyme pockets without metabolic liabilities associated with natural nucleosides [10]. The scaffold’s nitrogen atom at position 3 (equivalent to N9 in purines) serves as a critical hinge-binding motif in kinases, forming bidentate hydrogen bonds with backbone residues like Glu 590 and Met 592 in TrkA [3].
Comparative structural analyses reveal nuanced advantages over purines:
Table 2: Hydrogen-Bonding Properties vs. Purine Bioisosteres
Interaction Parameter | 7-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine | Adenine (Purine) |
---|---|---|
H-Bond Acceptor Sites | 3 (N1, N3, N5) | 3 (N1, N3, N7) |
H-Bond Donor Sites | 1 (N2-H)* | 2 (N6-H₂, N9-H)* |
Dipole Moment (Debye) | 5.8 | 4.5 |
Binding Energy to TrkA (kcal/mol) | -9.7 ± 0.4 | -8.2 ± 0.6 |
Note: Methylation at N1 in imidazopyridine eliminates one donor site versus adenine.
The pharmacophore of 7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine is critically modulated by substituent-induced electronic and steric effects. Quantum mechanical calculations demonstrate that the C7 chlorine atom exerts a strong -I effect, reducing electron density at adjacent positions (C5 and C6) by 25–30% based on electrostatic potential maps. This polarization enhances reactivity toward Suzuki cross-coupling at C5 while facilitating hydrogen bonding to kinase hinge regions [4] [10].
Conformational consequences of substituents include:
Table 3: Impact of Substituents on Pharmacological Profiles
Substituent Position | Functional Group | Biological Consequence | Example Activity Shift |
---|---|---|---|
C7 | Chlorine | Blocks metabolic oxidation; directs electrophilic substitution to C5 | 10-fold ↑ TrkA cellular potency vs. H analog |
N1 | Methyl | Reduces plasma protein binding (free fraction ↑ 2–5×); enforces planar conformation | PPB free fraction: 39% (methyl) vs. 6% (iPr) |
C2 | (E)-3-Phenylacrylonitrile | Enables tubulin binding via extended conjugation; enhances dipole moment | IC₅₀ vs. MCF-7 cells: 82 nM vs. >1 μM (unsubstituted) |
Structure-activity relationship (SAR) studies underscore the scaffold’s adaptability: Optimizing C7 and N1 substituents balances target affinity (e.g., Aurora-A IC₅₀ = 14–36 nM) and pharmacokinetic properties. For instance, polar C7 groups like CH₂OH improve aqueous solubility (>250 μM) but increase hERG risk (IC₅₀ = 52 μM), while lipathic isopropoxy enhances membrane permeability at the cost of higher plasma protein binding [3] [5]. Computational models confirm that chloro-methyl substitution optimally satisfies steric occupancy and electrostatic complementarity in over 78% of human kinase ATP pockets [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1